Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused thiazole-pyridine core. Its structure includes a bromo substituent at position 3, a methyl group at position 4, an isopropyl group at position 6, and an ethyl carboxylate moiety at position 5 (Fig. 1). The molecular formula is C₁₃H₁₅BrN₂O₂S, with a molecular weight of 359.24 g/mol .
Synthetic routes often involve cyclocondensation reactions under thermal or microwave activation. For example, thiazolo[5,4-b]pyridines are synthesized using green solvents like sabinene, as demonstrated in recent protocols . The bromo substituent enhances reactivity for further functionalization, making it a versatile building block in cross-coupling reactions .
Properties
Molecular Formula |
C13H15BrN2O2S |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
ethyl 3-bromo-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2S/c1-5-18-13(17)8-7(4)9-11(14)16-19-12(9)15-10(8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
YRZKYMOGJZJREV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C(C)C |
Origin of Product |
United States |
Preparation Methods
Thiocyanate-Mediated Cyclization
- Starting Material : 3-Bromo-4-methyl-6-(propan-2-yl)pyridin-2-amine.
- Reaction : Treatment with thiocyanamide (NH$$_4$$SCN) and benzoyl chloride in tetrahydrofuran (THF) at 50–80°C forms a thiourea intermediate. Subsequent cyclization using sodium hydride (NaH) at 85–110°C yields the thiazolo ring.
- Yield : ~70–80% (extrapolated from analogous reactions).
Nitro Reduction and Cyclization
- Starting Material : 3-Nitro-4-methyl-6-(propan-2-yl)pyridine-2-thiocyanate.
- Reaction : Reduction with Fe powder in acetic acid at 60°C facilitates nitro-to-amine conversion, followed by intramolecular cyclization to form the thiazolo[5,4-b]pyridine core.
- Yield : ~65% (based on MDPI data).
Bromination and Esterification
Esterification
- Step : Palladium-catalyzed carbonylation of 6-bromothiazolo[5,4-b]pyridine with carbon monoxide (CO) in methanol and triethylamine, using bis(triphenylphosphine)palladium(II) chloride [PdCl$$2$$(PPh$$3$$)$$_2$$] at 80–100°C.
- Yield : ~75% (patent data).
Optimized Synthetic Route
A consolidated pathway integrating above steps:
Analytical Validation
- $$^1$$H NMR : Expected signals include:
- LC-MS : [M+H]$$^+$$ at m/z 383.2 (calculated for C$${14}$$H$${16}$$BrN$$2$$O$$2$$S).
Challenges and Alternatives
- Regioselectivity : Steric hindrance from 6-isopropyl may necessitate directed ortho-metalation for precise bromine placement.
- Ester Hydrolysis Risk : Mild basic conditions (e.g., NaOH/MeOH) required during workup to preserve the ethyl ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential pharmacological activities, including antimicrobial, antifungal, and antitumor properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Reactivity and Functionalization
- Bromo Substituent : The bromine in the target compound allows for palladium-catalyzed cross-coupling reactions, a feature shared with ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine derivatives (). However, the latter’s bromine is part of an aliphatic chain, limiting conjugation with the aromatic system .
- Ester Group : The ethyl carboxylate at position 5 is hydrolyzable to carboxylic acids, similar to other pyridine carboxylates (). This group also participates in hydrogen bonding, influencing crystallinity .
Solubility and Crystallography
- Solubility: The use of sabinene as a green solvent in thiazolo[5,4-b]pyridine synthesis () suggests improved solubility in non-polar media compared to polar solvents required for tetrahydro pyrimidines ().
- Crystallographic Analysis : The Cambridge Structural Database (CSD) and SHELX software () are critical for resolving complex heterocyclic structures. For example, thiazolo[5,4-b]pyridines may exhibit planar geometries, whereas tetrahydro pyrimidines display puckered rings, as analyzed via Cremer-Pople parameters ().
Biological Activity
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a thiazole derivative with notable potential in medicinal chemistry. Its unique structure, featuring a thiazole and pyridine ring, suggests diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₁₅BrN₂O₂S
- Molecular Weight : 343.24 g/mol
- CAS Number : 2060044-26-8
Antimicrobial Activity
Preliminary studies indicate that thiazole derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, which is a common characteristic of compounds in this class. The specific mechanisms by which this compound exerts its antimicrobial effects require further investigation through biological assays.
Anticancer Activity
Research has shown that similar thiazolo[5,4-b]pyridine derivatives possess potent activity against cancer cell lines. For instance, compounds with structural similarities have demonstrated inhibition of key cellular pathways involved in tumor growth. The compound's potential to act as a phosphoinositide 3-kinase (PI3K) inhibitor has been highlighted in studies where related compounds exhibited nanomolar IC₅₀ values for PI3K inhibition .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals critical insights into how modifications affect activity:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl 3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine | Contains a methyl group instead of ethyl | Potentially different solubility and biological activity |
| Ethyl 3-chloro-[1,2]thiazolo[5,4-b]pyridine | Chlorine instead of bromine | Different reactivity patterns due to halogen substitution |
| Ethyl 6-(propan-2-yl)-thiazolo[5,4-b]pyridine | Lacks bromine and has a simpler structure | May exhibit different pharmacological profiles |
These comparisons underscore the importance of specific substituents in modulating the compound's biological properties.
Case Studies
- PI3K Inhibition Study : A study focused on thiazolo[5,4-b]pyridine derivatives demonstrated that modifications at the pyridine ring significantly enhance PI3K inhibitory activity. The lead compound showed an IC₅₀ value of 3.6 nM against PI3Kα, indicating high potency and specificity for this target .
- Antimicrobial Screening : In a screening of various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds structurally related to ethyl 3-bromo derivatives exhibited notable inhibitory effects. Further studies are required to elucidate the exact mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
